molecular formula C4H6FNO2 B1404974 3-Fluoroazetidine-3-carboxylic acid CAS No. 1363380-85-1

3-Fluoroazetidine-3-carboxylic acid

Cat. No.: B1404974
CAS No.: 1363380-85-1
M. Wt: 119.09 g/mol
InChI Key: HIFHBCHSYYDAJN-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carboxylic acid is a monofluorinated heterocyclic compound with the molecular formula C4H6FNO2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, with a fluorine atom and a carboxylic acid group attached to the same carbon atom.

Preparation Methods

The synthesis of 3-fluoroazetidine-3-carboxylic acid typically involves the fluorination of azetidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable azetidine precursor is treated with a fluorinating agent under controlled conditions. For example, the Boc-protected this compound can be synthesized using a base-promoted cyclization of dibromo amino esters followed by deprotection . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

3-Fluoroazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity to its target, often through hydrogen bonding and electrostatic interactions. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

3-Fluoroazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated beta-amino acid that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a fluorine atom at the 3-position of the azetidine ring and a carboxylic acid functional group, serves as a versatile building block for drug development and biological studies.

Structural Characteristics

The molecular formula of this compound is C4_4H6_6FNO2_2, and it features a distinctive azetidine ring structure. The incorporation of fluorine enhances its reactivity and interaction with biological targets, making it an interesting subject for research.

The biological activity of this compound primarily stems from its ability to modulate protein function. The presence of the fluorine atom can enhance binding affinity to specific enzymes and receptors through hydrogen bonding and electrostatic interactions. The carboxylic acid group is also crucial for participating in various biochemical pathways, influencing the compound's overall biological effects.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can effectively inhibit the growth of pancreatic cancer cells, outperforming traditional anticancer drugs like 5-fluorouracil and gemcitabine .
  • Antimicrobial Activity : Its structural similarity to natural amino acids suggests potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycosidases, which are enzymes involved in various biological processes, including cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of this compound to assess their inhibitory effects on glycosidases and cancer cell growth. One derivative was found to significantly inhibit several human cancer cell lines compared to established anticancer drugs .
  • Fluorinated Peptides : Research involving fluorinated peptides containing this compound has demonstrated altered conformational dynamics and enhanced biological activity, providing insights into the role of fluorination in biomolecules.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits pancreatic cancer cell growth
AntimicrobialPotential antimicrobial properties
Enzyme InhibitionInhibits glycosidases linked to cancer progression

Properties

IUPAC Name

3-fluoroazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHBCHSYYDAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295297
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-85-1
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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